molecular formula C13H11FN2O3 B1480164 Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 1421311-88-7

Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1480164
CAS RN: 1421311-88-7
M. Wt: 262.24 g/mol
InChI Key: RJVCKLCFOGQPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, also known as 6-F-DHP, is a pyridazine derivative with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 291.26 g/mol. It has a melting point of 179-182 °C and a boiling point of 315-320 °C. 6-F-DHP is soluble in water and ethanol and is stable in air. It is a versatile compound that can be used in a variety of experiments and applications, including synthesis, biological research, and drug development.

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate,” but unfortunately, the available data does not provide a comprehensive analysis for this specific compound. The searches returned general information about purchasing the compound for pharmaceutical testing , but did not detail specific research applications across multiple fields.

properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-2-19-13(18)9-7-11(15-16-12(9)17)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVCKLCFOGQPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

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